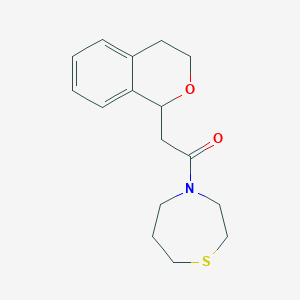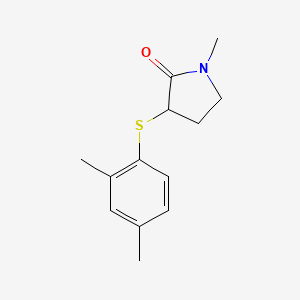
1-(6-Chloroquinolin-4-yl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloroquinolin-4-yl)piperidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CQPO and has a molecular weight of 284.79 g/mol.
Mécanisme D'action
The mechanism of action of 1-(6-Chloroquinolin-4-yl)piperidin-3-ol is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells, bacteria, and viruses. It has also been found to modulate the immune system and regulate various biochemical pathways in the body.
Biochemical and Physiological Effects:
1-(6-Chloroquinolin-4-yl)piperidin-3-ol has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune system. Moreover, it has been found to regulate various biochemical pathways in the body, including the regulation of glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-(6-Chloroquinolin-4-yl)piperidin-3-ol in lab experiments is its broad-spectrum activity against various pathogens. Moreover, it has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
Several future directions can be explored in the study of 1-(6-Chloroquinolin-4-yl)piperidin-3-ol. One of the potential areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Moreover, the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's, can also be explored. Additionally, the study of the mechanism of action of this compound can lead to the development of more effective drugs with fewer side effects.
Conclusion:
In conclusion, 1-(6-Chloroquinolin-4-yl)piperidin-3-ol is a chemical compound that has significant potential in various scientific research fields. Its broad-spectrum activity against various pathogens and low toxicity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(6-Chloroquinolin-4-yl)piperidin-3-ol can be achieved through several methods. One of the most common methods is the reaction of 6-chloroquinolin-4-amine with 3-piperidinol in the presence of a suitable catalyst. The reaction takes place in a solvent and requires a specific temperature and pressure to yield the desired compound.
Applications De Recherche Scientifique
1-(6-Chloroquinolin-4-yl)piperidin-3-ol has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant antibacterial, antifungal, and antiviral properties. Moreover, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Propriétés
IUPAC Name |
1-(6-chloroquinolin-4-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-10-3-4-13-12(8-10)14(5-6-16-13)17-7-1-2-11(18)9-17/h3-6,8,11,18H,1-2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMCLFCUOZUTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C=C(C=CC3=NC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloroquinolin-4-yl)piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)

![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7594501.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
